
Papyracon D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Papyracon D is a natural product found in Lachnum papyraceum with data available.
科学的研究の応用
Nematicidal and Antimicrobial Activities : A study by Shan, Stadler, Sterner, and Anke (1996) discovered that Papyracon D, along with other metabolites, is produced by the ascomycete Lachnum papyraceum. These compounds, including Papyracon D, are structurally related to mycorrhizin A, known for its nematicidal and antibiotic properties. Papyracon D exhibited significant antibiotic activities, though its nematicidal and cytotoxic activities were weaker compared to mycorrhizin A (Shan, Stadler, Sterner, & Anke, 1996).
Biochemical Applications : In another study, Huang and Du (2014) focused on the synthesis and host-guest chemistry of pillararene derivatives, which are relevant to the applications of PAs (Pillararenes) in various research fields. The study highlights the potential use of these compounds in multiresponsive controlled release systems, indicating a promising application in targeted drug therapy (Huang & Du, 2014).
Photocatalysis and Material Science Applications : The study by Ozols et al. (2012) on molecular glassy films containing azochromophores, including the investigation of photoinduced anisotropy, demonstrates the potential application of Papyracon D-like compounds in materials science, specifically in the development of photonic and electronic materials (Ozols et al., 2012).
Genetics and Pharmacogenetics : Iyer, Singhal, Hegde, and Ankala (2015) conducted a study on the genetic variation in the DPYD gene, which is linked to drug metabolism, including the metabolism of fluoropyrimidine drugs. This study, while not directly related to Papyracon D, highlights the importance of genetic variability in drug response, which could be relevant in the pharmacogenetics of compounds like Papyracon D (Iyer, Singhal, Hegde, & Ankala, 2015).
特性
製品名 |
Papyracon D |
|---|---|
分子式 |
C14H18O5 |
分子量 |
266.29 g/mol |
IUPAC名 |
(1aR,3aS,7S,7aS)-3a,7-dihydroxy-2,2-dimethyl-5-(2-oxopropyl)-1a,7-dihydro-1H-cyclopropa[c][1]benzofuran-4-one |
InChI |
InChI=1S/C14H18O5/c1-7(15)4-8-5-10(16)13-6-9(13)12(2,3)19-14(13,18)11(8)17/h5,9-10,16,18H,4,6H2,1-3H3/t9-,10-,13-,14+/m0/s1 |
InChIキー |
ILUWWIMJTKGGNJ-TXFQPVFDSA-N |
異性体SMILES |
CC(=O)CC1=C[C@@H]([C@]23C[C@H]2C(O[C@@]3(C1=O)O)(C)C)O |
正規SMILES |
CC(=O)CC1=CC(C23CC2C(OC3(C1=O)O)(C)C)O |
同義語 |
papyracon D |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





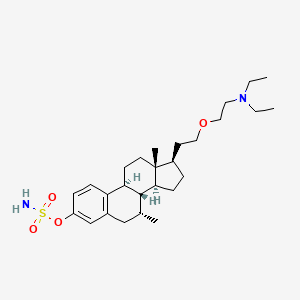
![(15S)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263221.png)
![(1S,8R)-1beta,5beta-Dimethyl-8-(3-oxo-1-butenyl)-6-oxabicyclo[3.2.1]octane-3-one](/img/structure/B1263222.png)
![1-eicosanoyl-2-[(11Z,14Z)-eicosadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263223.png)

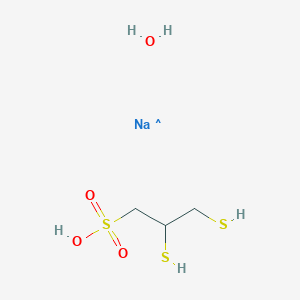
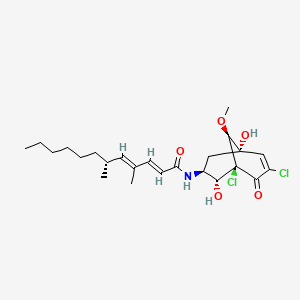
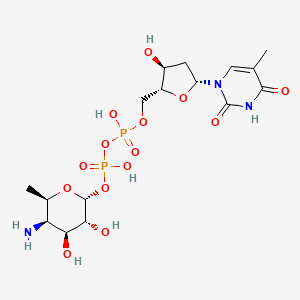
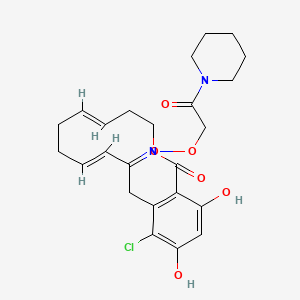
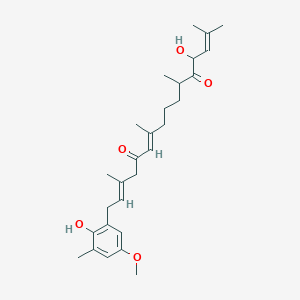

![5-[(E)-[(8-methoxy-8-oxooctanoyl)hydrazinylidene]methyl]furan-2-sulfonic acid](/img/structure/B1263236.png)